molecular formula C13H10F2N4O2S B12508122 N-(3,5-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

N-(3,5-difluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B12508122
M. Wt: 324.31 g/mol
InChI Key: ZRMAHTQWSLMXKA-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolopyridine sulfonamides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of 3,5-difluoroaniline with 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves the inhibition of specific enzymes. For instance, it has been shown to inhibit falcipain-2, a cysteine protease essential for the survival of Plasmodium falciparum. The compound binds to the active site of the enzyme, preventing it from degrading hemoglobin, which is crucial for the parasite’s life cycle .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
  • N-(2,5-dimethylbenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Uniqueness

N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to the presence of fluorine atoms on the phenyl ring, which can enhance its biological activity and metabolic stability compared to its non-fluorinated analogs .

Properties

Molecular Formula

C13H10F2N4O2S

Molecular Weight

324.31 g/mol

IUPAC Name

N-(3,5-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

InChI

InChI=1S/C13H10F2N4O2S/c1-8-16-17-13-12(3-2-4-19(8)13)22(20,21)18-11-6-9(14)5-10(15)7-11/h2-7,18H,1H3

InChI Key

ZRMAHTQWSLMXKA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC(=C3)F)F

Origin of Product

United States

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